![molecular formula C8H14S2Sn B15198498 Stannane, trimethyl[3-(methylthio)-2-thienyl]- CAS No. 163015-15-4](/img/structure/B15198498.png)
Stannane, trimethyl[3-(methylthio)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-(methylthio)thiophen-2-yl)stannane is an organotin compound with the chemical formula C10H16SSn. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in common organic solvents such as ethanol and ether. It is primarily used in organic synthesis as a reducing agent and catalyst.
Synthetic Routes and Reaction Conditions:
Organotin Compound and Halogenated Aromatic Hydrocarbon Reaction: One common method involves the reaction of an organotin compound with the corresponding halogenated aromatic hydrocarbon. This reaction typically requires a catalyst and is conducted under inert atmosphere conditions to prevent oxidation.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between a Grignard reagent and a halogenated thiophene derivative can yield Trimethyl(3-(methylthio)thiophen-2-yl)stannane. This method also requires an inert atmosphere and is typically carried out at low temperatures to control the reaction rate.
Industrial Production Methods:
- Industrial production of Trimethyl(3-(methylthio)thiophen-2-yl)stannane often involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Trimethyl(3-(methylthio)thiophen-2-yl)stannane can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: As a reducing agent, this compound can reduce various organic substrates, including carbonyl compounds and nitro compounds, under mild conditions.
Substitution: It can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-(methylthio)thiophen-2-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: In biological research, it is used to study the effects of organotin compounds on biological systems. It can act as a model compound for understanding the behavior of similar organotin compounds in biological environments.
Industry: In industrial applications, it is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism of action of Trimethyl(3-(methylthio)thiophen-2-yl)stannane involves its ability to donate electrons and participate in redox reactions. The trimethylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(thiophen-2-yl)stannane: Similar in structure but lacks the methylthio group.
Trimethyl(2-thienyl)stannane: Another similar compound with slight structural differences.
Trimethyl(2-(methylthio)phenyl)stannane: Similar but with a phenyl ring instead of a thiophene ring.
Uniqueness:
- Trimethyl(3-(methylthio)thiophen-2-yl)stannane is unique due to the presence of both the trimethylstannyl and methylthio groups, which confer distinct chemical reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
163015-15-4 |
|---|---|
Molekularformel |
C8H14S2Sn |
Molekulargewicht |
293.0 g/mol |
IUPAC-Name |
trimethyl-(3-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3CH3.Sn/c1-6-5-2-3-7-4-5;;;;/h2-3H,1H3;3*1H3; |
InChI-Schlüssel |
UQFJPOJPGKBEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(SC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



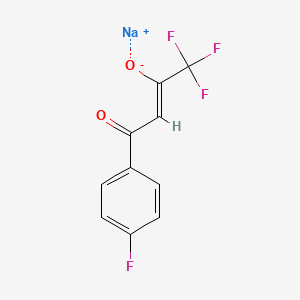

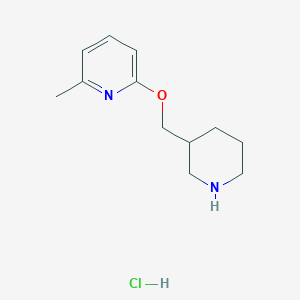
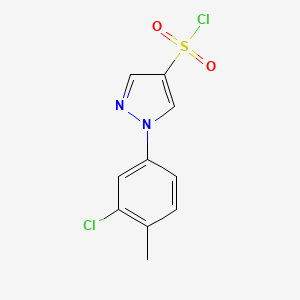
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
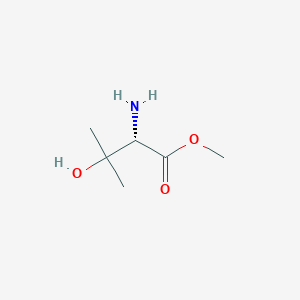
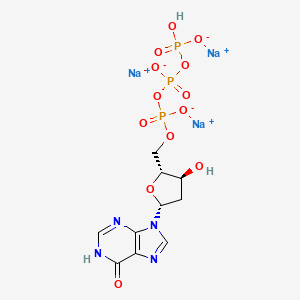
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

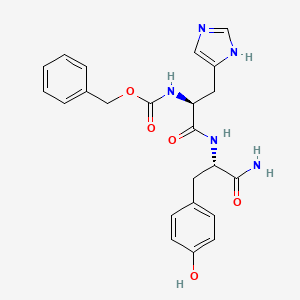
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
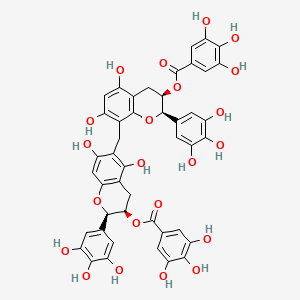
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)
